1-(4-Methanesulfonylphenyl)cyclopropane-1-carbonitrile
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Overview
Description
1-(4-Methanesulfonylphenyl)cyclopropane-1-carbonitrile is an organic compound with the molecular formula C11H11NO2S It is characterized by a cyclopropane ring attached to a phenyl group substituted with a methanesulfonyl group and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methanesulfonylphenyl)cyclopropane-1-carbonitrile typically involves the cyclopropanation of a suitable phenyl derivative. One common method includes the reaction of 4-methanesulfonylbenzyl chloride with a nitrile-containing cyclopropane precursor under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the cyclopropane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methanesulfonylphenyl)cyclopropane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitrile group can be reduced to form amine derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
1-(4-Methanesulfonylphenyl)cyclopropane-1-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Methanesulfonylphenyl)cyclopropane-1-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methanesulfonyl group can enhance the compound’s ability to form hydrogen bonds, while the nitrile group can participate in various chemical interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methylsulfonylphenyl)cyclopropane-1-carbonitrile: Similar structure but with a methylsulfonyl group instead of a methanesulfonyl group.
1-(4-Methanesulfonylphenyl)cyclopropane-1-carboxylic acid: Contains a carboxylic acid group instead of a nitrile group.
1-(4-Methanesulfonylphenyl)cyclopropane-1-methanol: Contains a hydroxyl group instead of a nitrile group.
Uniqueness
1-(4-Methanesulfonylphenyl)cyclopropane-1-carbonitrile is unique due to the presence of both a methanesulfonyl group and a nitrile group on the cyclopropane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C11H11NO2S |
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Molecular Weight |
221.28 g/mol |
IUPAC Name |
1-(4-methylsulfonylphenyl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C11H11NO2S/c1-15(13,14)10-4-2-9(3-5-10)11(8-12)6-7-11/h2-5H,6-7H2,1H3 |
InChI Key |
AIEWYOXURZDKFU-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2(CC2)C#N |
Origin of Product |
United States |
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